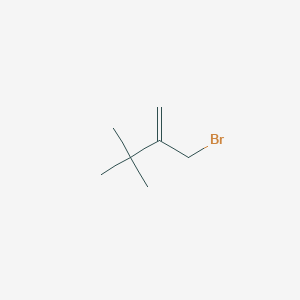

1-Butene, 2-(bromomethyl)-3,3-dimethyl-

Description

Contextual Significance of Highly Branched Organobromine Alkenes

Highly branched organobromine alkenes are valuable intermediates in organic synthesis. The presence of a bromine atom provides a reactive handle for a variety of transformations, including nucleophilic substitution and cross-coupling reactions, allowing for the construction of more complex molecular architectures. The branched nature of these molecules can introduce stereochemical complexity and influence the regioselectivity of reactions. Furthermore, organobromine compounds, in general, are of significant interest due to their presence in numerous natural products and their application in pharmaceuticals and materials science. doubtnut.com The study of sterically hindered bromoalkenes, such as the title compound, is crucial for developing new synthetic methodologies that can overcome the challenges posed by steric hindrance.

Historical Overview of Related Butene and Bromomethyl Substituted Compounds

The study of butene and bromomethyl substituted compounds has a rich history. Early investigations into the reactions of simple alkenes with brominating agents laid the foundation for our understanding of electrophilic addition and free radical substitution reactions. A significant breakthrough in the selective bromination of alkenes was the development of N-bromosuccinimide (NBS) as a reagent for allylic bromination. This method, known as the Wohl-Ziegler reaction, allows for the introduction of a bromine atom at the position adjacent to a double bond, a key transformation in the synthesis of many organic compounds. chadsprep.com Over the years, extensive research has been dedicated to refining these bromination methods and understanding the factors that control their regio- and stereoselectivity, particularly in complex and sterically hindered systems. The synthesis of related compounds, such as 1,4-dibromo-2,3-bis(bromomethyl)-2-butene, has been documented, showcasing the efforts to create complex brominated building blocks. chemicalbook.com

Conceptual Framework for Investigating Chemical Reactivity and Synthetic Utility

The chemical reactivity and synthetic utility of 1-Butene (B85601), 2-(bromomethyl)-3,3-dimethyl- can be investigated through a conceptual framework grounded in fundamental principles of organic chemistry. The key reactive sites in the molecule are the carbon-carbon double bond and the carbon-bromine bond.

The Alkene Moiety: The double bond is susceptible to electrophilic addition reactions. However, the significant steric hindrance imposed by the adjacent tert-butyl group is expected to modulate this reactivity, potentially favoring reactions at the less hindered carbon or requiring more forcing reaction conditions.

The Bromomethyl Group: The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups via Sₙ2 or Sₙ1 type reactions. The steric environment around the reaction center will play a critical role in determining the reaction mechanism and rate. Grignard reagent formation is another potential transformation, opening pathways for carbon-carbon bond formation. libretexts.org

Understanding the interplay between the electronic effects of the substituents and the steric demands of the tert-butyl group is essential for predicting and controlling the outcomes of reactions involving this compound.

Physicochemical and Spectroscopic Data

While detailed experimental data for 1-Butene, 2-(bromomethyl)-3,3-dimethyl- is not extensively reported in the literature, its fundamental properties can be predicted or are available from chemical databases.

Table 1: Predicted Physicochemical Properties of 1-Butene, 2-(bromomethyl)-3,3-dimethyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃Br | uni.lu |

| Molecular Weight | 177.08 g/mol | Calculated |

| XLogP3-AA | 3.6 | uni.lu |

| Hydrogen Bond Donor Count | 0 | uni.lu |

| Hydrogen Bond Acceptor Count | 0 | uni.lu |

Interactive Data Table: Predicted Spectroscopic Data

| Predicted ¹H NMR Shifts | Predicted ¹³C NMR Shifts |

| Protons on the terminal double bond (CH₂) would appear as singlets or narrowly split multiplets in the vinylic region. | The quaternary carbon of the tert-butyl group would be a singlet. |

| The bromomethyl protons (CH₂Br) would likely be a singlet in the allylic region. | The methyl carbons of the tert-butyl group would appear as a single quartet. |

| The methyl protons of the tert-butyl group would appear as a sharp singlet in the aliphatic region. | The carbons of the double bond would appear in the downfield region typical for alkenes. |

| The bromomethyl carbon would appear in the upfield region, influenced by the electronegative bromine atom. |

Synthesis and Reactivity

The synthesis of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- would most likely proceed via the allylic bromination of 3,3-dimethyl-1-butene (B1661986) (also known as neohexene).

Allylic Bromination of 3,3-dimethyl-1-butene

The reaction of 3,3-dimethyl-1-butene with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light is the most plausible route to synthesize the title compound. The reaction proceeds through a free-radical chain mechanism.

Table 2: Plausible Synthesis of 1-Butene, 2-(bromomethyl)-3,3-dimethyl-

| Reactant | Reagent | Product | Reaction Type |

|---|

The steric hindrance from the tert-butyl group is expected to influence the regioselectivity of the hydrogen abstraction step, favoring the formation of the primary allylic radical.

Predicted Chemical Reactivity

The synthetic utility of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- lies in its potential to undergo a variety of chemical transformations.

Nucleophilic Substitution: The primary allylic bromide is a good substrate for Sₙ2 reactions with a range of nucleophiles, allowing for the introduction of various functional groups. However, the steric bulk of the adjacent tert-butyl group may slow down the reaction rate compared to less hindered allylic bromides. Under conditions that favor carbocation formation, Sₙ1 reactions could also occur.

Grignard Reagent Formation: Reaction with magnesium metal would likely lead to the formation of the corresponding Grignard reagent, a powerful nucleophile for the formation of new carbon-carbon bonds. libretexts.org

Elimination Reactions: Treatment with a strong, non-nucleophilic base could lead to elimination of HBr to form a conjugated diene.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3,3-dimethylbut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-6(5-8)7(2,3)4/h1,5H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKPUBMTEHCQIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458281 | |

| Record name | 1-Butene, 2-(bromomethyl)-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3854-52-2 | |

| Record name | 2-(Bromomethyl)-3,3-dimethyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3854-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene, 2-(bromomethyl)-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3854-52-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 1 Butene, 2 Bromomethyl 3,3 Dimethyl

Strategies for Introducing the Bromomethyl Moiety

A key approach to synthesizing the target compound involves the direct bromination of a suitable alkene precursor. This strategy hinges on achieving regioselectivity to ensure the bromine atom is incorporated at the desired allylic position.

Radical allylic bromination is a well-established method for introducing a bromine atom at a carbon adjacent to a double bond. youtube.comvedantu.com This reaction proceeds via a free radical chain mechanism, which is typically initiated by light or a radical initiator. pearson.comwikipedia.org The stability of the resulting allylic radical intermediate plays a crucial role in determining the product distribution. pearson.comyoutube.com In the case of 3,3-dimethyl-1-butene (B1661986), the abstraction of a hydrogen atom from the allylic position leads to a resonance-stabilized radical. pearson.com

However, the reaction of 3,3-dimethyl-1-butene with reagents like hydrogen bromide (HBr) in the absence of peroxides leads to the Markovnikov addition product, 2-bromo-2,3-dimethylbutane, due to the formation of a more stable tertiary carbocation intermediate. vaia.comvedantu.com When peroxides are present, the reaction proceeds via an anti-Markovnikov radical addition, yielding 1-bromo-3,3-dimethylbutane. vaia.com

A significant challenge in the allylic bromination of unsymmetrical alkenes is the potential for allylic rearrangement, which can lead to a mixture of isomeric products. masterorganicchemistry.comyoutube.comwinona.edu The resonance-stabilized allylic radical can react with the bromine source at more than one position, resulting in different constitutional isomers. pearson.commasterorganicchemistry.com

Achieving selective bromination at the desired allylic position requires careful control of reaction conditions. The choice of brominating agent, solvent, initiator, and temperature can significantly influence the outcome of the reaction. The goal is to favor the formation of the desired allylic bromide while minimizing side reactions such as addition to the double bond and the formation of rearranged products. libretexts.org For instance, maintaining a low concentration of molecular bromine (Br₂) throughout the reaction is critical to suppress electrophilic addition to the alkene. libretexts.orgmasterorganicchemistry.com

N-Bromosuccinimide (NBS) is a widely used reagent for allylic bromination due to its ability to provide a low, constant concentration of bromine radicals, which favors substitution over addition. libretexts.orgvedantu.comwikipedia.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and initiated by light (hν) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org The Wohl-Ziegler reaction specifically refers to allylic or benzylic bromination using NBS. wikipedia.orgmasterorganicchemistry.com

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. pearson.com This radical then abstracts an allylic hydrogen from the alkene, forming a resonance-stabilized allylic radical and HBr. pearson.comyoutube.com The HBr produced then reacts with NBS to generate molecular bromine, which serves as the brominating agent for the allylic radical. libretexts.orgmasterorganicchemistry.com

In the context of 3,3-dimethyl-1-butene, the use of NBS for allylic bromination would be expected to yield a mixture of products due to the potential for rearrangement of the intermediate allylic radical. masterorganicchemistry.comyoutube.comwinona.edu The reaction of NBS with 3-methyl-1-butene, a related structure, is known to produce 3-bromo-3-methyl-1-butene as a major product. chegg.com

| Reagent | Conditions | Product(s) | Reference(s) |

| HBr | No peroxide | 2-bromo-2,3-dimethylbutane | vaia.comvedantu.com |

| HBr | With peroxide | 1-bromo-3,3-dimethylbutane | vaia.com |

| NBS | Light or initiator | Allylic bromination products | pearson.comvedantu.comwikipedia.org |

An alternative to direct bromination involves the synthesis of a precursor molecule that can be readily converted to the desired product. This approach allows for greater control over the final structure and can circumvent issues of regioselectivity and rearrangement.

One synthetic route involves the preparation of 3,3-dimethyl-1-butanol (B44104). google.comgoogle.com This alcohol can be synthesized through various methods, including the reaction of a Grignard reagent with an appropriate epoxide or aldehyde. askfilo.com For example, tert-butyl magnesium halide can be reacted with 1,2-dihaloethane followed by hydrolysis. google.com Another approach involves the reaction of neopentyl magnesium halide with formaldehyde. google.com Once obtained, the 3,3-dimethyl-1-butanol can serve as a precursor. The conversion of the alcohol to the corresponding bromide can be achieved using standard brominating agents. Subsequent steps would then be required to introduce the double bond at the desired position.

Grignard reagents are powerful tools in organic synthesis for forming new carbon-carbon bonds. wvu.edumasterorganicchemistry.com The reaction of a Grignard reagent with a suitable electrophile can be employed to construct the carbon skeleton of the target molecule. For instance, the reaction of a Grignard reagent with an ester can lead to the formation of a tertiary alcohol after double addition. masterorganicchemistry.com Specifically, a Grignard reagent could be added to an α,β-unsaturated ester to introduce the necessary branching.

In a different strategy, a Grignard reagent can be reacted with a molecule already containing a bromine atom and a double bond, such as 1,4-dibromo-2-butene, to achieve an SN2′ reaction, which can be followed by dehydrohalogenation to yield a substituted diene. nih.gov While not a direct route to the target compound, this illustrates the versatility of Grignard reagents in constructing complex alkenes.

| Precursor | Reagents | Intermediate/Product | Reference(s) |

| tert-Butanol | Hydrohalic acid, Mg, 1,2-dihaloethane, KOH | 3,3-dimethyl-1-butanol | google.com |

| Neopentyl halide | Mg, Formaldehyde | 3,3-dimethyl-1-butanol | google.com |

| 1,4-dibromo-2-butene | Alkyl Grignard reagent, DBU | 2-substituted 1,3-butadiene | nih.gov |

Precursor Design and Conversion Pathways

Regioselectivity and Stereoselectivity Control in the Synthesis of 1-Butene (B85601), 2-(bromomethyl)-3,3-dimethyl-

The primary method for introducing a bromine atom at the allylic position of an alkene is through radical substitution using N-bromosuccinimide (NBS). masterorganicchemistry.compearson.comlibretexts.org This reaction proceeds via a radical chain mechanism, initiated by light or a radical initiator, and involves the formation of a resonance-stabilized allylic radical intermediate. masterorganicchemistry.comchemistrysteps.com For unsymmetrical alkenes, the nature of this intermediate is crucial in determining the final product distribution. chemistrysteps.comstackexchange.com

In the case of 3,3-dimethyl-1-butene (neohexene), abstraction of an allylic hydrogen atom leads to a resonance-stabilized radical. This radical has two resonance contributors, which could potentially lead to two different constitutional isomers upon reaction with bromine. The formation of the target compound, 1-Butene, 2-(bromomethyl)-3,3-dimethyl-, and its isomer, 4-bromo-2,3-dimethyl-2-butene, is therefore possible.

The regioselectivity of the bromination is dictated by the relative stability of the contributing resonance structures of the allylic radical and the steric accessibility of the carbon atoms to the incoming bromine radical. stackexchange.comlibretexts.org

Influence of Electronic and Steric Factors on Product Distribution

The distribution of products in the allylic bromination of 3,3-dimethyl-1-butene is significantly influenced by both electronic and steric factors.

Electronic Factors: The stability of the allylic radical intermediate plays a key role. The resonance structures of the allylic radical derived from 3,3-dimethyl-1-butene distribute the unpaired electron over two carbon atoms. Generally, more substituted radicals are more stable. masterorganicchemistry.com However, in a resonance-stabilized system, the delocalization of the radical across the pi-system is the primary stabilizing factor. stackexchange.com

Steric Factors: The most prominent feature of 3,3-dimethyl-1-butene is the bulky tert-butyl group. researchgate.net This group exerts significant steric hindrance, which can dramatically influence the approach of the bromine radical to the different reactive sites of the allylic radical intermediate. researchgate.netnumberanalytics.com The attack of the bromine radical is expected to be favored at the less sterically hindered carbon atom. libretexts.org In the case of the allylic radical from 3,3-dimethyl-1-butene, the primary carbon of the bromomethyl group is sterically more accessible than the tertiary carbon of the rearranged isomer. This steric hindrance from the tert-butyl group is a dominant factor in directing the bromination to the terminal carbon of the double bond, leading to a higher yield of 1-Butene, 2-(bromomethyl)-3,3-dimethyl-. researchgate.net

For analogous reactions, such as the allylic bromination of 1-octene, a mixture of products is observed, with the major product being the one where bromine adds to the less substituted, more accessible carbon of the allylic system. stackexchange.com

Table 1: Factors Influencing Product Distribution in the Allylic Bromination of 3,3-dimethyl-1-butene

| Factor | Influence on the Formation of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- |

| Electronic | The resonance stabilization of the allylic radical makes allylic bromination feasible. The relative stability of the two resonance contributors influences the product ratio. |

| Steric | The bulky tert-butyl group sterically hinders attack at the internal carbon of the allylic system, favoring the formation of the terminal bromide, 1-Butene, 2-(bromomethyl)-3,3-dimethyl-. libretexts.orgresearchgate.net |

Enantioselective and Diastereoselective Synthetic Routes (if applicable)

As of the current scientific literature, there are no established enantioselective or diastereoselective synthetic routes specifically for 1-Butene, 2-(bromomethyl)-3,3-dimethyl-. The radical nature of the allylic bromination reaction with NBS generally does not allow for stereochemical control, leading to a racemic mixture if a new stereocenter is formed. chemistrysteps.com

The development of asymmetric methods for allylic bromination is an ongoing area of research. These methods often employ chiral reagents or catalysts to induce stereoselectivity. wikipedia.orgyale.edubu.edu Chiral auxiliaries, for instance, are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org However, their application to the specific synthesis of chiral 1-Butene, 2-(bromomethyl)-3,3-dimethyl- has not been reported.

Future research may explore the use of chiral N-bromo compounds or chiral catalysts to achieve enantioselective or diastereoselective synthesis of this compound.

Chemical Reactivity and Transformation Pathways of 1 Butene, 2 Bromomethyl 3,3 Dimethyl

Reactions Involving the Allylic Bromine Atom

The carbon-bromine bond is a key reactive site in the molecule. Situated at an allylic position, the bromine atom is susceptible to both nucleophilic substitution and elimination reactions. The allylic nature of the halide enhances the reactivity of the C-Br bond, as the transition states of both substitution and elimination pathways are stabilized by the adjacent π-system of the double bond.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution on 1-Butene (B85601), 2-(bromomethyl)-3,3-dimethyl- involves the replacement of the bromide ion by a nucleophile. The reaction can proceed through either an SN1 or SN2 mechanism, with the operative pathway influenced by factors such as the nucleophile's strength, solvent polarity, and steric hindrance.

SN2 Pathway : As a primary alkyl halide, an SN2 mechanism is generally favored. savemyexams.com This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. savemyexams.comlibretexts.org The reaction proceeds with an inversion of configuration at the reaction center. libretexts.org However, the presence of the bulky tert-butyl group adjacent to the reaction site introduces significant steric hindrance, which can slow the rate of an SN2 reaction. youtube.com

SN1 Pathway : Despite being a primary halide, an SN1 pathway is also possible due to the allylic position of the bromine. masterorganicchemistry.com The SN1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com This intermediate is an allylic carbocation, which is stabilized by resonance, delocalizing the positive charge across two carbon atoms. A weak nucleophile can then attack either of the electrophilic carbons. vaia.com The stability of this allylic carbocation makes the SN1 route more accessible than for a typical primary alkyl halide. vaia.com

The competition between these pathways is finely balanced. Strong, unhindered nucleophiles in polar aprotic solvents tend to favor the SN2 mechanism, whereas weak nucleophiles in polar protic solvents favor the SN1 mechanism. A related pathway, the SN2' reaction, where the nucleophile attacks the double bond's terminal carbon, is also a possibility with certain nucleophiles like organocuprates. nih.gov

Table 1: Expected Products from Nucleophilic Substitution Reactions This table presents plausible products based on general principles of SN1 and SN2 reactions.

| Nucleophile | Reagent Example | Predominant Pathway | Expected Product(s) |

|---|---|---|---|

| Hydroxide | NaOH | SN2 | 2-(Hydroxymethyl)-3,3-dimethyl-1-butene |

| Cyanide | NaCN | SN2 | 2-(Cyanomethyl)-3,3-dimethyl-1-butene |

| Water | H₂O | SN1 | 2-(Hydroxymethyl)-3,3-dimethyl-1-butene and 4-Hydroxy-2,3-dimethyl-2-butene |

| Methanol | CH₃OH | SN1 | 2-(Methoxymethyl)-3,3-dimethyl-1-butene and 4-Methoxy-2,3-dimethyl-2-butene |

Elimination Reactions to Form Dienic Systems

When treated with a strong, sterically hindered base, 1-Butene, 2-(bromomethyl)-3,3-dimethyl- can undergo an elimination reaction (dehydrohalogenation) to form a conjugated diene. This reaction typically follows an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the bromomethyl group, and the bromide ion is eliminated simultaneously, resulting in the formation of a new π-bond.

A common and effective method for this transformation is the use of a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) in a solvent such as dichloromethane, often heated to reflux. nih.gov This process yields 2-tert-butyl-1,3-butadiene, a valuable dienic system for further synthetic transformations like Diels-Alder reactions. nih.gov The synthesis of substituted 1,3-dienes is a fundamental process in organic chemistry, providing building blocks for complex molecules. nih.govnih.govorganic-chemistry.org

Table 2: Elimination Reaction to Form a Conjugated Diene

| Reagent | Conditions | Product |

|---|---|---|

| 1,8-Diazabicycloundec-7-ene (DBU) | Dichloromethane (CH₂Cl₂), Reflux | 2-tert-Butyl-1,3-butadiene |

| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | 2-tert-Butyl-1,3-butadiene |

Reactions at the Butene Moiety

The carbon-carbon double bond in 1-Butene, 2-(bromomethyl)-3,3-dimethyl- is electron-rich and serves as a site for addition reactions. Both electrophilic and radical additions can occur at this position.

Electrophilic Addition Reactions with Halogens and Halogen-Containing Reagents

Electrophilic addition is characteristic of alkenes. In this reaction, an electrophile attacks the π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

Addition of Halogens (Br₂ or Cl₂) : The addition of bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds through a cyclic halonium ion intermediate. libretexts.orglibretexts.org The subsequent attack by the halide ion occurs from the opposite face (anti-addition), resulting in a vicinal dihalide. libretexts.orgmasterorganicchemistry.com For 1-Butene, 2-(bromomethyl)-3,3-dimethyl-, this would yield 1,2-dihalo-2-(bromomethyl)-3,3-dimethylbutane.

Addition of Hydrogen Halides (HBr) : The addition of HBr in the absence of peroxides follows Markovnikov's rule. vaia.com The proton adds to the less substituted carbon of the double bond (C1) to form the more stable carbocation at the more substituted carbon (C2). However, this secondary carbocation undergoes a rapid 1,2-hydride shift to form a more stable tertiary carbocation. vaia.comvaia.com The bromide ion then attacks this rearranged carbocation, leading to the anti-Markovnikov product as the major outcome. This rearrangement is a key feature of the reactivity of molecules with a neopentyl-like skeleton. vaia.comma.edu

Table 3: Products of Electrophilic Addition Reactions

| Reagent | Conditions | Intermediate | Major Product |

|---|---|---|---|

| Br₂ | Inert solvent (e.g., CCl₄) | Cyclic bromonium ion | 1,2-Dibromo-2-(bromomethyl)-3,3-dimethylbutane |

| HBr | No peroxides | Secondary carbocation, rearranging to tertiary carbocation | 2-Bromo-2-(bromomethyl)-3,3-dimethylbutane |

| H₃O⁺ | Acid catalyst | Secondary carbocation, rearranging to tertiary carbocation | 2-(Bromomethyl)-3,3-dimethyl-2-butanol |

Radical Addition Reactions

In the presence of radical initiators like peroxides, the addition of HBr to the double bond proceeds via a radical mechanism, leading to an anti-Markovnikov product in terms of the initial addition step. vaia.com

This phenomenon, known as the peroxide or Kharasch effect, reverses the regioselectivity compared to electrophilic addition. vaia.com

Initiation : Peroxides generate a bromine radical from HBr. vaia.com

Propagation : The bromine radical adds to the less substituted carbon (C1) of the double bond. This generates a more stable secondary radical at C2. This radical then abstracts a hydrogen atom from another HBr molecule to form the product and a new bromine radical, which continues the chain reaction. vaia.comvaia.com

For 1-Butene, 2-(bromomethyl)-3,3-dimethyl-, the radical addition of HBr would result in the bromine atom adding to the C1 carbon.

Intramolecular Rearrangements and Skeletal Transformations

The carbon skeleton of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- is prone to skeletal transformations, particularly under conditions that generate carbocation intermediates. The most significant rearrangement is the Wagner-Meerwein shift.

During the electrophilic addition of reagents like HBr or upon treatment with a Lewis acid, a secondary carbocation is initially formed at the C2 position. vaia.comvaia.com This carbocation is immediately adjacent to a carbon atom bearing a tert-butyl group. To achieve greater stability, a 1,2-hydride shift occurs, where a hydrogen atom with its pair of electrons migrates from C3 to C2. ma.edu This rearrangement transforms the secondary carbocation into a more stable tertiary carbocation. The subsequent attack of a nucleophile on this rearranged intermediate leads to the final product. vaia.comvaia.com This inherent tendency to rearrange is a defining characteristic of the reactivity of 3,3-dimethyl-1-butene (B1661986) and its derivatives.

Wagner-Meerwein Rearrangements Driven by Carbocation Stability

The Wagner-Meerwein rearrangement is a characteristic reaction of carbocations, involving a 1,2-shift of an alkyl, aryl, or hydrogen group to an adjacent positively charged carbon atom. wikipedia.orglscollege.ac.in The primary driving force for this process is the formation of a more stable carbocation from a less stable one. spcmc.ac.in

In the case of 1-butene, 2-(bromomethyl)-3,3-dimethyl-, solvolysis or treatment with a Lewis acid facilitates the departure of the bromide ion, generating an initial primary allylic carbocation (I). While allylically stabilized, this primary carbocation is still relatively high in energy. libretexts.org The structure of this carbocation, with a quaternary carbon adjacent to the electron-deficient center, is primed for rearrangement.

A rapid 1,2-shift of one of the methyl groups from the tert-butyl group occurs. This is a classic Wagner-Meerwein rearrangement, specifically a type of neopentyl rearrangement. libretexts.org This shift transforms the initial primary allylic carbocation (I) into a significantly more stable tertiary allylic carbocation (II). The increased stability of the tertiary carbocation is the thermodynamic driving force for this facile rearrangement. libretexts.orgspcmc.ac.in

Scheme 1: Wagner-Meerwein Rearrangement Pathway

| Step | Reactant / Intermediate | Transformation | Product / Intermediate | Stability |

| 1 | 1-Butene, 2-(bromomethyl)-3,3-dimethyl- | Loss of Br⁻ | Primary Allylic Carbocation (I) | Less Stable |

| 2 | Primary Allylic Carbocation (I) | 1,2-Methyl Shift | Tertiary Allylic Carbocation (II) | More Stable |

This rearrangement is a key feature of the chemistry of neopentyl-type halides. libretexts.org The formation of the more stable tertiary carbocation intermediate dictates the structure of the final products formed under these reaction conditions.

Exploration of Neopentyl-Type Rearrangement Products

The chemistry of neopentyl halides is a classic example of sterically hindered systems that favor rearrangement. libretexts.org While 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide) undergoes a similar rearrangement to form a tertiary carbocation, the allylic nature of the system in 1-butene, 2-(bromomethyl)-3,3-dimethyl- adds another layer of complexity and reactivity. libretexts.org

Following the formation of the stable tertiary allylic carbocation (II) via the Wagner-Meerwein rearrangement, the final products are determined by the subsequent reaction of this intermediate with available nucleophiles or bases. For example, in the presence of a nucleophilic solvent like water or ethanol, the solvent molecule will attack the tertiary carbocationic center.

This leads to the formation of rearranged substitution products. For instance, reaction in aqueous media would predominantly yield 2,3-dimethyl-3-buten-2-ol. Alternatively, under elimination conditions, a proton can be lost from an adjacent carbon to form a conjugated diene, such as 2,3-dimethyl-1,3-butadiene. The specific product distribution depends heavily on the reaction conditions, such as the solvent, temperature, and the nature of the base or nucleophile used. A related reaction starting from 2,3-dimethyl-1-butene (B117154) and HBr also proceeds through a tertiary carbocation, which upon elimination forms the more stable, highly substituted internal alkene, 2,3-dimethyl-2-butene (B165504). vaia.com

Table 1: Potential Products from Rearranged Carbocation (II)

| Reaction Type | Reagent/Condition | Product Name | Product Structure |

| Substitution (SN1) | H₂O (water) | 2,3-Dimethyl-3-buten-2-ol | CH₂=C(CH₃)C(OH)(CH₃)₂ |

| Elimination (E1) | Heat / Weak Base | 2,3-Dimethyl-1,3-butadiene | CH₂=C(CH₃)C(CH₃)=CH₂ |

Cyclization Pathways and Ring Expansion/Contraction (if observed)

While intermolecular reactions of the rearranged carbocation (II) are common, the potential for intramolecular reactions, or cyclization, also exists. Cyclization can occur if a nucleophilic moiety within the molecule can attack the carbocationic center. In the case of the tertiary allylic carbocation (II), the double bond itself can act as an internal nucleophile.

An intramolecular electrophilic attack of the carbocation on the adjacent double bond could theoretically lead to the formation of a cyclic carbocation. This type of process would result in a four-membered ring, which is generally associated with significant ring strain, making it less favorable than intermolecular pathways under many conditions.

However, domino reactions involving cyclization have been observed in related bromo-allylic systems. For instance, N-bromoacetamide can mediate domino bromo-cyclization and elimination pathways in homoallylic systems to yield cyclic products or their derivatives. rsc.org While direct evidence for the cyclization of 1-butene, 2-(bromomethyl)-3,3-dimethyl- itself is not prominently documented in the provided search results, the principles of carbocation chemistry allow for this possibility under specific synthetic conditions designed to favor intramolecular over intermolecular processes. No instances of ring expansion or contraction were noted, as these pathways typically require a pre-existing cyclic structure.

Mechanistic Investigations and Kinetic Studies of 1 Butene, 2 Bromomethyl 3,3 Dimethyl Reactivity

Elucidation of Reaction Mechanisms Through Experimental and Computational Approaches

The formation and subsequent reactions of 2-(bromomethyl)-3,3-dimethyl-1-butene are prime examples of processes where the reaction pathway can be directed by the choice of reagents and conditions, leading to either radical-mediated or ion-mediated transformations.

Carbocation intermediates are central to understanding the rearrangement products often observed in reactions starting from related precursors like 3,3-dimethyl-1-butene (B1661986) under acidic conditions. numberanalytics.comnumberanalytics.com These reactions typically proceed through an initial electrophilic addition to the double bond. libretexts.org

For instance, the reaction of 3,3-dimethyl-1-butene with an acid like HBr initially involves protonation of the double bond to form a carbocation. youtube.com This protonation occurs at the terminal carbon (C1) to yield a secondary carbocation at C2, following Markovnikov's rule. vaia.com However, this secondary carbocation is highly prone to rearrangement. libretexts.orgchegg.com A 1,2-methyl shift, a type of alkyl shift, occurs where a methyl group from the adjacent quaternary carbon (C3) migrates to the positively charged C2. libretexts.orgyoutube.com This rearrangement results in the formation of a much more stable tertiary carbocation at C3. quora.comorganicchemistrytutor.com The driving force for this process is the significant increase in stability when moving from a secondary to a tertiary carbocation. numberanalytics.comvaia.com This rearranged tertiary carbocation is then trapped by a nucleophile, such as a bromide ion, to yield the final product, 2-bromo-2,3-dimethylbutane. youtube.comchegg.com

This neopentyl-type rearrangement is often concerted with the loss of a leaving group to avoid the formation of a highly unstable primary carbocation if the reaction were to proceed via an Sɴ1 mechanism from a neopentyl halide. youtube.comquora.com The stability and structure of the carbocation intermediate are therefore critical in determining the final reaction outcome. numberanalytics.com

The synthesis of allylic bromides such as 1-Butene (B85601), 2-(bromomethyl)-3,3-dimethyl-, is often achieved through allylic bromination using N-bromosuccinimide (NBS). chadsprep.commasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. masterorganicchemistry.commasterorganicchemistry.com The use of NBS is crucial because it provides a constant, low concentration of molecular bromine (Br₂), which favors allylic substitution over the competing electrophilic addition of bromine to the double bond. masterorganicchemistry.comlibretexts.org

The mechanism involves several key steps: chadsprep.com

Initiation: The reaction is initiated by light or a radical initiator, which causes the homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂ to produce bromine radicals (Br•). orgosolver.comchemistrysteps.com

Propagation:

A bromine radical abstracts a hydrogen atom from the allylic position (the carbon adjacent to the double bond) of the alkene. This is the favored position because the C-H bond is weaker than vinylic or typical alkyl C-H bonds. libretexts.org This step generates a resonance-stabilized allylic radical and hydrogen bromide (HBr). libretexts.orgchemistrysteps.com

The HBr produced reacts with NBS to generate a molecule of Br₂. libretexts.orgchemistrysteps.com

The allylic radical then reacts with a Br₂ molecule to form the allylic bromide product and a new bromine radical, which continues the chain reaction. masterorganicchemistry.comlibretexts.org

In the case of an unsymmetrical allylic radical, a mixture of products can be formed. libretexts.orgchemistrysteps.com The stability of the radical intermediate, which is enhanced by resonance, dictates the course of the reaction. chadsprep.com

Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insight into the transition states of reaction mechanisms, which are otherwise experimentally inaccessible. acs.orgresearchgate.net For the key transformations involving 2-(bromomethyl)-3,3-dimethyl-1-butene and its precursors, transition state analysis can clarify reaction pathways and selectivity.

Carbocation Rearrangement: For the 1,2-methyl shift in the carbocation pathway, computational models can locate the transition state structure and calculate its energy barrier (activation energy). researchgate.net In some rearrangements, the transition state is found to be very "late" and product-like, meaning its geometry closely resembles that of the product. mdpi.com The transition state for a neopentyl-type rearrangement can be modeled as a simultaneous process of leaving group departure and methyl group migration to avoid the high-energy primary carbocation intermediate. youtube.comquora.com

Allylic Bromination: In the radical pathway, the transition state for the hydrogen abstraction step is a critical determinant of selectivity. Calculations can model the approach of the bromine radical to the allylic C-H bond and determine the activation energy for this process.

General Applications: By comparing the calculated activation energies for competing pathways, chemists can predict the major product. researchgate.net Furthermore, kinetic isotope effect (KIE) studies, both experimental and computational, can probe the structure of the transition state by measuring the effect of isotopic substitution on the reaction rate, providing information on bond breaking and formation in the rate-determining step. acs.orgnih.gov

Kinetic Analysis of Rate-Determining Steps

Determining rate constants is essential for quantifying reaction kinetics. This is often done using techniques like gas chromatography to monitor reactant and product concentrations over time. labxing.comcopernicus.org While specific kinetic data for reactions of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- are not extensively documented in foundational literature, data from analogous systems provide valuable insights. For example, kinetic studies on related vinyl radicals offer a model for understanding radical reactivity.

Competition kinetics can be used to determine the rate constants for radical reactions. By using a radical with a known reaction rate as a reference (a "radical clock"), the unknown rate constant of a competing reaction can be calculated. rsc.orgqub.ac.uk The Arrhenius equation, k = A * exp(-Ea/RT), is then used to describe the temperature dependence of the rate constant, where A is the pre-exponential factor and Ea is the activation energy. labxing.com

Below is a table of representative kinetic data for the hydrogen atom abstraction from tributyltin hydride (Bu₃SnH) by the 2,2-dimethylvinyl radical, a structurally similar radical intermediate, in a toluene (B28343) (PhMe) solvent. rsc.orgqub.ac.uk

| Temperature (K) | Rate Constant (k) for H-atom abstraction (M⁻¹s⁻¹) |

|---|---|

| 293 | 1.96 x 10⁸ |

| 313 | 2.45 x 10⁸ |

| 333 | 3.01 x 10⁸ |

| 353 | 3.62 x 10⁸ |

Table 1. Rate constants for H-atom abstraction from Bu₃SnH by the 2,2-dimethylvinyl radical at various temperatures. rsc.orgqub.ac.uk

Both solvent and temperature exert significant control over the rates and outcomes of chemical reactions.

Influence of Solvent: The solvent can dramatically influence reaction pathways, particularly those involving charged intermediates. researchgate.net In reactions involving carbocations, polar protic solvents can stabilize the charged species through solvation, potentially increasing the rate of their formation. Conversely, non-polar solvents are typically used for radical reactions like NBS bromination to prevent side reactions and to avoid stabilizing ionic intermediates that could lead to competing pathways. libretexts.org The nature of the solvent, whether protic or aprotic, can affect the stability and subsequent transformations of reactive intermediates. researchgate.net

Influence of Temperature: Temperature has a direct and predictable effect on reaction rates. As described by the Arrhenius equation, an increase in temperature generally leads to a higher reaction rate constant because a larger fraction of molecules will possess energy equal to or greater than the activation energy. labxing.com Kinetic studies performed over a range of temperatures allow for the determination of the Arrhenius parameters (the pre-exponential factor A and the activation energy Ea). rsc.orgqub.ac.uk These parameters are crucial for predicting reaction rates at different temperatures and for providing deeper insight into the reaction mechanism and the nature of the transition state. qub.ac.uknist.gov For example, ignition delay time studies on related compounds like 2,3-dimethyl-2-butene (B165504) show a strong dependence on temperature, with reaction times decreasing significantly as temperature increases. mit.edumit.edu

Stereochemical and Regiochemical Outcomes in Reactions of 1 Butene, 2 Bromomethyl 3,3 Dimethyl

Control over Stereoisomer Formation in Addition and Substitution Reactions

The stereochemical outcomes of reactions involving 1-Butene (B85601), 2-(bromomethyl)-3,3-dimethyl- are intricate, leading to the potential formation of various stereoisomers, including enantiomers and diastereomers.

The stereochemistry of addition reactions is highly dependent on the reaction mechanism.

Syn-addition , where both new substituents add to the same face of the double bond, can occur in reactions like hydroboration-oxidation.

Anti-addition , where the substituents add to opposite faces, is characteristic of reactions such as halogenation with Br₂. doubtnut.comyoutube.com

Reactions proceeding through a carbocation intermediate, such as the addition of HBr in the absence of peroxides, often result in a mixture of syn and anti addition products, as the planar carbocation can be attacked from either face. chemistrysteps.com

For 1-Butene, 2-(bromomethyl)-3,3-dimethyl-, an addition reaction that creates a new stereocenter at C2 will result in a pair of diastereomers. If the starting material is a racemic mixture, the product will also be a mixture of diastereomers.

In substitution reactions at the bromomethyl group, the stereochemical outcome depends on the mechanism.

An Sₙ2 reaction proceeds with inversion of configuration at the carbon center. vaia.com However, given that the carbon bearing the bromine is primary, it is not a stereocenter itself. Stereochemical implications would arise if a chiral nucleophile is used.

An Sₙ1 reaction , proceeding through a planar carbocation, would lead to racemization if the carbon were chiral. In this case, the primary carbocation is highly unstable and unlikely to form. However, allylic rearrangement can occur, leading to a more stable tertiary carbocation, which would then be attacked by a nucleophile from either side, producing a mixture of products.

A hypothetical reaction of (R)-3-bromo-2-methyl-1-butene with HBr has been noted to form two diastereomers, highlighting the creation of a new stereocenter in the presence of an existing one. chegg.com A similar outcome would be expected for 1-Butene, 2-(bromomethyl)-3,3-dimethyl-.

The table below illustrates the potential stereoisomeric products from hypothetical addition and substitution reactions.

| Reaction Type | Reagent | Starting Material | Potential Stereochemical Outcome | Products |

| Electrophilic Addition | HBr | 1-Butene, 2-(bromomethyl)-3,3-dimethyl- | Formation of a new stereocenter at C2 | Pair of diastereomers |

| Halogenation | Br₂ | 1-Butene, 2-(bromomethyl)-3,3-dimethyl- | Anti-addition, formation of two new stereocenters | Mixture of diastereomers |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | 1-Butene, 2-(bromomethyl)-3,3-dimethyl- | Syn-addition, formation of a new stereocenter | Pair of diastereomers |

| Nucleophilic Substitution (Sₙ2) | CH₃O⁻ | 1-Butene, 2-(bromomethyl)-3,3-dimethyl- | Inversion of configuration is not relevant at the primary carbon | 1-methoxy-2-(bromomethyl)-3,3-dimethylbutane |

Directing Effects of the Bromomethyl and Dimethyl Substituents

The regioselectivity of addition reactions involving 1-Butene, 2-(bromomethyl)-3,3-dimethyl- is significantly influenced by the electronic and steric effects of the bromomethyl and the gem-dimethyl groups on the tert-butyl substituent.

The bromomethyl group is an electron-withdrawing group due to the electronegativity of the bromine atom. This inductive effect can influence the stability of intermediates in electrophilic addition reactions. In the addition of HBr, for example, the formation of a carbocation intermediate is a key step. The electron-withdrawing nature of the bromomethyl group would destabilize a carbocation at the adjacent C2 position.

The tert-butyl group , containing gem-dimethyl substituents, exerts a strong steric hindrance. This bulky group can direct incoming reagents to the less hindered face of the double bond and to the less sterically encumbered carbon atom. In reactions of 3,3-dimethyl-1-butene (B1661986), the addition of HBr in the presence of peroxides (anti-Markovnikov addition) yields 1-bromo-3,3-dimethylbutane, where the bromine adds to the terminal carbon. vaia.com This is attributed to the formation of the more stable secondary radical over a primary radical. In the absence of peroxides (Markovnikov addition), a carbocation rearrangement occurs to form a more stable tertiary carbocation, leading to 2-bromo-2,3-dimethylbutane. vaia.com

For 1-Butene, 2-(bromomethyl)-3,3-dimethyl-, we can predict the following directing effects:

Electrophilic Addition (e.g., HBr): According to Markovnikov's rule, the proton should add to the carbon with more hydrogen atoms (C1), leading to a carbocation at C2. However, this secondary carbocation is destabilized by the adjacent electron-withdrawing bromomethyl group. An alternative, and likely more favorable, pathway would involve the formation of a tertiary carbocation via a hydride shift if the initial carbocation forms at C2, or more likely, a concerted mechanism or the formation of a bridged bromonium ion intermediate. The steric bulk of the tert-butyl group will also play a significant role, potentially favoring addition at the less hindered C1 position. Anti-Markovnikov addition, for instance via a radical mechanism with HBr and peroxides, would be expected to lead to the addition of the bromine atom to the C1 position. vaia.com

Oxidation Reactions: The oxidation of 3,3-dimethyl-1-butene with formyloxyl radicals, which are electrophilic, results in anti-Markovnikov products. researchgate.net This suggests that similar electrophilic oxidation of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- would also favor functionalization at the less substituted C1 position.

The interplay of these electronic and steric factors can be summarized in the following table:

| Substituent | Effect | Influence on Regioselectivity |

| Bromomethyl | Inductive (-I) | Destabilizes adjacent carbocations, potentially directing electrophiles away from C2. |

| Dimethyl (on tert-butyl) | Steric Hindrance | Directs incoming reagents to the less hindered C1 position and the less hindered face of the double bond. |

| Dimethyl (on tert-butyl) | Inductive (+I) | Stabilizes adjacent carbocations, although this effect is less pronounced than the steric hindrance. |

Analysis of Diastereomeric and Enantiomeric Ratios in Complex Mixtures

Reactions of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- that generate one or more new stereocenters will produce mixtures of diastereomers and/or enantiomers. The precise ratio of these stereoisomers is a critical measure of the reaction's selectivity.

When a reaction produces diastereomers, they will generally be formed in unequal amounts due to the different energies of the diastereomeric transition states leading to their formation. The ratio of diastereomers (diastereomeric ratio, d.r.) is a reflection of the difference in these transition state energies. For example, in a molybdenum-catalyzed hydrogenation of a substituted styrene, a diastereomeric ratio of >99:1 was observed, indicating high diastereoselectivity. acs.org In contrast, another reaction yielded a d.r. of 2.5:1, indicating low diastereoselectivity. acs.org

If a reaction creates a new chiral center in a racemic starting material, a mixture of diastereomers will be formed. If the reaction creates a chiral product from an achiral starting material without the influence of a chiral catalyst or reagent, a racemic mixture of enantiomers (1:1 ratio) will be produced. chemistrysteps.com The enantiomeric excess (e.e.) is a measure of the predominance of one enantiomer over the other and is a key indicator of the success of an asymmetric synthesis.

The analysis of these complex mixtures of stereoisomers typically requires advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can often distinguish between diastereomers, as they have different chemical shifts and coupling constants. Integration of the signals can provide the diastereomeric ratio. acs.orgacs.org

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): When coupled with a chiral stationary phase, these techniques can separate enantiomers and diastereomers, allowing for the determination of both the diastereomeric ratio and the enantiomeric excess. acs.org

The expected diastereomeric and enantiomeric ratios in reactions of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- would depend heavily on the specific reaction conditions and the mechanism. For instance, an electrophilic addition to the double bond would likely result in a mixture of diastereomers with a ratio dependent on the steric and electronic guidance of the existing substituent groups. Without experimental data for this specific compound, the ratios can only be predicted qualitatively based on principles of stereochemical control.

The following table outlines the expected stereoisomeric outcomes and the methods for their analysis.

| Reaction Outcome | Controlling Factors | Analytical Method for Ratio Determination |

| Diastereomeric Mixture | Steric hindrance of the tert-butyl group, directing effects of the bromomethyl group, reaction mechanism (syn vs. anti addition). | NMR Spectroscopy, GC, HPLC. |

| Racemic Mixture of Enantiomers | Reaction of an achiral substrate with an achiral reagent in the absence of a chiral influence. | Chiral HPLC, Chiral GC. |

| Enantioenriched Mixture | Use of a chiral catalyst, reagent, or solvent. | Chiral HPLC, Chiral GC to determine enantiomeric excess (e.e.). |

Role of 1 Butene, 2 Bromomethyl 3,3 Dimethyl As a Synthetic Intermediate in Organic Synthesis

Building Block for Complex Molecular Architectures

The unique arrangement of an electrophilic center (the carbon bonded to bromine) and a nucleophilic center (the C=C double bond) makes 1-Butene (B85601), 2-(bromomethyl)-3,3-dimethyl- a valuable precursor for creating intricate organic molecules. Its utility has been demonstrated in the synthesis of heterocyclic compounds. For instance, the related compound 1-bromo-3,3-dimethylbut-1-ene (B1149504) is used to synthesize a four-membered phosphorus-containing ring, a phosphetan oxide, through a reaction with phenylphosphonous dichloride and aluminum chloride. rsc.org This highlights the potential of such bromo-dimethyl-butene scaffolds in building complex cyclic systems.

The dual functionality of the compound allows for the synthesis of a wide array of derivatives.

Reactions at the Allylic Bromide: The bromomethyl group is an allylic halide, a class of compounds known to be excellent electrophiles in bimolecular nucleophilic substitution (S_N2) reactions. libretexts.org The transition state of these reactions is stabilized by conjugation with the adjacent π-system of the double bond, leading to enhanced reactivity compared to saturated alkyl halides. libretexts.org However, the presence of the adjacent bulky tert-butyl group introduces significant steric hindrance, a factor known to dramatically slow S_N2 reactions in neopentyl systems. quora.comyoutube.com This interplay between electronic activation and steric hindrance is a key consideration in its synthetic applications. Despite the steric bulk, the allylic position can be functionalized by various nucleophiles to yield a range of derivatives, as outlined in Table 2.

Reactions at the Alkene: The double bond can be functionalized through various addition and oxidation reactions. Catalytic enantioselective allylic C-H oxidation of internal alkenes provides a pathway to chiral synthons while keeping the double bond available for further modifications. semanticscholar.orgelsevierpure.com Additionally, methods like visible-light-mediated halofunctionalization can introduce a halogen and another functional group across the double bond. rsc.org

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | NaOH | Allylic Alcohol |

| Alkoxide | NaOCH3 | Allylic Ether |

| Cyanide | NaCN | Allylic Nitrile |

| Azide | NaN3 | Allylic Azide |

| Amine | NH3, RNH2 | Allylic Amine |

| Thiolate | NaSH | Allylic Thiol |

The bifunctional nature of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- makes it an ideal candidate for tandem or cascade reactions, where multiple bonds are formed in a single operation. While specific examples for this exact molecule are not prominent, its structure lends itself to established palladium-catalyzed processes.

A plausible sequence could be a tandem Heck-allylic substitution reaction. nih.gov In such a process, a vinyl halide could first undergo a palladium-catalyzed Heck reaction with the alkene portion of the molecule. The newly formed intermediate could then undergo an intramolecular palladium-catalyzed allylic substitution, where a nucleophile attached to the original vinyl halide displaces the allylic bromide, forming a new cyclic structure. Such tandem processes are efficient for building substituted lactams and other heterocyclic systems. nih.gov Similarly, palladium-catalyzed carboamination reactions of alkenes with an amino group could be envisioned, leading to the formation of functionalized pyrrolidines. researchgate.net

Computational Chemistry and Theoretical Modeling of 1 Butene, 2 Bromomethyl 3,3 Dimethyl

Quantum Chemical Calculations of Electronic Structure and Energetics

For 1-Butene (B85601), 2-(bromomethyl)-3,3-dimethyl-, key parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

Below is a table of computed properties for a closely related isomer, 2-Bromo-3,3-dimethylbut-1-ene , which illustrates the type of data generated through quantum chemical calculations.

Table 1: Computed Properties for the Isomer 2-Bromo-3,3-dimethylbut-1-ene (Data sourced from PubChem CID 317068) nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁Br |

| Molecular Weight | 163.06 g/mol |

| IUPAC Name | 2-bromo-3,3-dimethylbut-1-ene |

| InChIKey | XGMLKGHOPUBSND-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=C)Br |

| XLogP3 | 3.2 |

| Monoisotopic Mass | 162.00441 Da |

This data pertains to the isomer 2-Bromo-3,3-dimethylbut-1-ene and is presented for illustrative purposes. nih.gov

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. nih.gov For 1-Butene, 2-(bromomethyl)-3,3-dimethyl-, MD simulations would be invaluable for studying its reaction pathways, particularly for reactions involving its allylic bromide functionality. wikipedia.orgmasterorganicchemistry.com

A key reaction for this compound is nucleophilic substitution, where a nucleophile replaces the bromine atom. This can occur via two main pathways: a direct (Sₙ2) substitution at the carbon bonded to the bromine, or an allylic rearrangement (Sₙ2') where the nucleophile attacks the double bond, causing a shift of the double bond and expulsion of the bromide ion.

MD simulations can be used to:

Visualize Reaction Trajectories: Trace the path of a nucleophile as it approaches the substrate.

Analyze Transition States: Investigate the geometry and energy of the high-energy transition states for both the Sₙ2 and Sₙ2' pathways. nih.gov

Determine Product Ratios: By simulating a large number of reactive events, MD can help predict the kinetic and thermodynamic favorability of different products, explaining potential selectivity.

For example, MD studies on the reaction of methyl bromide on silicon surfaces have successfully modeled the dynamics of bond-breaking (C-Br) and bond-forming (Br-Si) events, showcasing the power of this technique to elucidate reaction mechanisms at an atomic level. nih.gov Similar principles would apply to modeling the reactions of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- in various solvent environments.

Prediction of Reactivity and Selectivity Profiles

The combination of quantum chemical calculations and molecular dynamics allows for robust predictions of a molecule's reactivity and selectivity. For 1-Butene, 2-(bromomethyl)-3,3-dimethyl-, the reactivity is dominated by two key structural features: the allylic bromide system and the sterically demanding tert-butyl group.

Reactivity Sites:

Allylic Carbon: The carbon atom bonded to the bromine is highly electrophilic due to the electronegativity of the bromine atom and its allylic position, which stabilizes the transition state of substitution reactions. masterorganicchemistry.com This is the primary site for Sₙ2 reactions.

Vinylic Carbon: The terminal carbon of the double bond (C4) is a potential site for nucleophilic attack in an Sₙ2' mechanism.

Pi Bond: The carbon-carbon double bond is a region of high electron density, making it susceptible to attack by electrophiles.

Selectivity:

Regioselectivity: The presence of the bulky tert-butyl group adjacent to the double bond would create significant steric hindrance. This would likely disfavor a direct Sₙ2 attack on the brominated carbon, potentially making the Sₙ2' pathway more competitive than in less hindered allylic bromides. Computational studies on the polymerization of 1-butene have shown that steric factors heavily influence regioselectivity. nih.govfrontiersin.org

Chemoselectivity: In the presence of a reagent that is both a nucleophile and a base, there would be competition between substitution (Sₙ2/Sₙ2') and elimination (E2) reactions. Theoretical calculations of the activation barriers for each pathway could predict the major product under specific reaction conditions.

DFT studies are often used to compare the kinetic and thermodynamic favorability of different reaction channels, providing a basis for understanding and predicting selectivity in complex reactions. acs.org

Table 2: Predicted Reactivity Profile for 1-Butene, 2-(bromomethyl)-3,3-dimethyl-

| Reactive Site | Type of Reaction | Influencing Factors | Predicted Outcome |

|---|---|---|---|

| C1 (CH₂Br) | Nucleophilic Substitution (Sₙ2) | Steric hindrance from tert-butyl group | Possible, but may be sterically hindered. |

| C3 (Double Bond) | Nucleophilic Substitution (Sₙ2') | Less steric hindrance at the terminal carbon | A potentially competitive or favored pathway. |

| C=C Double Bond | Electrophilic Addition | Electron-rich π system | Favored with strong electrophiles. |

| Allylic Protons | Elimination (E2) | Requires a strong, non-nucleophilic base | Competition with substitution is likely. |

Advanced Analytical Methodologies for Reaction Monitoring and Process Control

Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., In-situ NMR, IR)

In-situ spectroscopic methods are invaluable for tracking the progress of chemical transformations involving 1-Butene (B85601), 2-(bromomethyl)-3,3-dimethyl- without the need for sampling. mpg.de These techniques allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation directly within the reaction vessel. mpg.de

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy offers a powerful method for real-time kinetic analysis. iastate.edursc.org By acquiring a series of NMR spectra over the course of a reaction, the concentration of various species can be determined. iastate.edu For reactions involving 1-Butene, 2-(bromomethyl)-3,3-dimethyl-, ¹H NMR is particularly useful for monitoring the disappearance of starting material signals and the appearance of product signals. For instance, in a nucleophilic substitution reaction, the characteristic signals of the bromomethyl group (-CH₂Br) would diminish while new signals corresponding to the product would emerge. Challenges such as reaction kinetics and temperature management within the NMR spectrometer can be addressed with specialized equipment like flow cells and automated systems for sample mixing and injection. rsc.orgresearchgate.net

In-situ Fourier Transform Infrared (FT-IR) Spectroscopy provides complementary information by monitoring changes in vibrational frequencies of functional groups. nih.govelsevierpure.com Using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, the formation and consumption of key species can be tracked. rsc.org For example, in the synthesis of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- via allylic bromination of 3,3-dimethyl-1-butene (B1661986), the disappearance of the C-H bond of the starting material and the appearance of the C-Br stretching vibration of the product can be monitored. Characteristic IR absorption bands for the allyl group can also be observed. researchgate.netresearchgate.net

| Technique | Key Parameters to Monitor | Anticipated Observations for a Reaction of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- |

| In-situ ¹H NMR | Chemical shift, signal integration | Decrease in the integral of the -CH₂Br protons, appearance and increase of new proton signals corresponding to the product. |

| In-situ FT-IR | Vibrational frequencies (cm⁻¹) | Disappearance of the C-Br stretching band, appearance of new bands characteristic of the product's functional groups. |

Chromatographic Methods for Product and By-product Profiling (e.g., HPLC, GC)

Chromatographic techniques are essential for separating and quantifying the components of a reaction mixture, providing a detailed profile of the desired product and any by-products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of brominated organic compounds. nih.gov For the analysis of reaction mixtures containing 1-Butene, 2-(bromomethyl)-3,3-dimethyl-, a reverse-phase HPLC method would typically be employed. sielc.com The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Derivatization with bromine can sometimes be used to enhance the separation and detection of unsaturated compounds. nih.gov

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile compounds like 1-Butene, 2-(bromomethyl)-3,3-dimethyl- and its precursors or reaction products. researchgate.net The choice of the GC column is critical and is based on the polarity and volatility of the compounds to be separated. For instance, a nonpolar or medium-polarity column would be appropriate for separating a mixture of hydrocarbons and their brominated derivatives. google.com

| Method | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection Method | Application for 1-Butene, 2-(bromomethyl)-3,3-dimethyl- |

| HPLC | C18 silica (B1680970) gel | Acetonitrile/Water gradient sielc.com | UV-Vis (e.g., 220 nm) sielc.com | Quantifying product purity and identifying non-volatile by-products. |

| GC | Polydimethylsiloxane (non-polar) | Helium | FID or Mass Spectrometry (MS) | Separating and identifying volatile products, by-products, and unreacted starting materials. |

Mass Spectrometry for Reaction Progress and Intermediate Detection

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and structure of the components in a sample. nih.govrsc.org It is particularly powerful for identifying transient intermediates that may be present in low concentrations during a reaction. nih.gov

When coupled with GC (GC-MS), it allows for the separation and identification of individual components in a complex mixture. researchgate.net The electron ionization (EI) mass spectrum of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- would show a characteristic fragmentation pattern, including the molecular ion peak and fragments resulting from the loss of a bromine atom or other alkyl groups. uni.lu

Electrospray ionization (ESI-MS) is a soft ionization technique that can be used to detect charged intermediates directly from the reaction solution. nih.gov For reactions involving 1-Butene, 2-(bromomethyl)-3,3-dimethyl-, such as reactions with nucleophiles or in the presence of catalysts, ESI-MS could potentially identify cationic or anionic intermediates, providing crucial insights into the reaction mechanism. nih.gov For example, in allylic bromination reactions, radical intermediates are key, and while not directly detected by MS, their subsequent products and reaction pathways can be inferred from the mass spectra of the stable species formed. chadsprep.commasterorganicchemistry.com

| Ionization Technique | Information Obtained | Relevance to 1-Butene, 2-(bromomethyl)-3,3-dimethyl- |

| Electron Ionization (EI) | Molecular weight and fragmentation pattern | Structural elucidation of the final product and stable by-products. |

| Electrospray Ionization (ESI) | Molecular weight of ionic species | Detection of charged intermediates in solution, aiding in mechanistic studies. nih.gov |

Future Research Directions and Unexplored Avenues for 1 Butene, 2 Bromomethyl 3,3 Dimethyl

Development of More Sustainable and Greener Synthetic Routes

The imperative to develop environmentally responsible chemical processes necessitates a shift away from traditional synthetic methods that often rely on hazardous materials and produce significant waste. rsc.org For organobromine compounds like 1-Butene (B85601), 2-(bromomethyl)-3,3-dimethyl-, future research should be heavily invested in creating greener, more sustainable synthetic pathways. wikipedia.orgnih.gov

A significant area for advancement is the adoption of biocatalysis. The use of enzymes, such as halogenases, could provide a highly selective and eco-friendly method for introducing the bromine atom. This would involve screening or engineering enzymes capable of handling the bulky substrate in mild, water-based environments, thereby minimizing waste and avoiding harsh chemicals.

Another key focus should be on improving atom economy through innovative catalytic strategies. For instance, developing methods for direct C-H activation and bromination would eliminate the need for pre-functionalized starting materials, streamlining the synthesis. nih.gov The primary challenge in this area is achieving precise control over which hydrogen atom is replaced on the complex structure.

Furthermore, research into alternative brominating agents is crucial. Traditional reagents like elemental bromine or N-bromosuccinimide (NBS) present handling and environmental challenges. researchgate.netresearchgate.net Investigating greener options, such as using bromide salts with environmentally benign oxidants or employing electrochemical bromination techniques, could lead to safer and more sustainable production processes. researchgate.net

Table 1: Comparison of Traditional vs. Proposed Greener Synthetic Routes

| Feature | Traditional Route (e.g., NBS Bromination) | Proposed Greener Route (e.g., Enzymatic) |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS), Br₂ | Bromide salts, enzymatic halogenation |

| Solvent | Halogenated solvents (e.g., CCl₄) | Water, ethanol, or other green solvents |

| Byproducts | Succinimide, halogenated waste | Minimal, biodegradable waste |

| Energy Input | Often requires heating | Typically room temperature |

| Atom Economy | Moderate | Potentially high |

| Safety Concerns | Use of toxic/corrosive reagents | Generally safer, milder conditions |

Exploration of Novel Catalytic Transformations

The distinct structure of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- offers a fertile ground for discovering new catalytic reactions. The interplay between the reactive allylic bromide and the bulky tert-butyl group could lead to unique chemical behaviors that can be harnessed to build complex molecules. nih.govrsc.org

A primary target for future research is its application in transition-metal-catalyzed cross-coupling reactions. While allylic halides are staples in reactions like the Suzuki and Heck couplings, the significant steric hindrance from the neopentyl group presents a unique challenge and opportunity. nih.gov Research in this area would involve screening various catalysts and ligands to find systems that can effectively couple this bulky fragment, potentially yielding novel compounds that are currently difficult to synthesize. rsc.org

Enantioselective catalysis represents another promising frontier. The molecule has features that could allow for the creation of specific stereoisomers, which is highly valuable in pharmaceutical development. acs.org Developing asymmetric catalytic methods, such as palladium-catalyzed allylic alkylation with chiral ligands, could produce enantioenriched products, opening doors to new chiral building blocks. nih.govacs.org

Additionally, the exploration of tandem reaction sequences, where multiple transformations occur in a single step, could lead to the efficient synthesis of intricate molecular structures. rsc.org A catalytic process that initiates a reaction at the allyl bromide and is followed by an intramolecular cyclization could be a powerful tool for creating novel cyclic compounds.

Table 2: Potential Catalytic Applications for Investigation

| Reaction Type | Catalyst System (Hypothetical) | Potential Product Class | Research Goal |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ with a sterically tailored phosphine (B1218219) ligand | Aryl- or vinyl-substituted neopentyl compounds | Overcome steric hindrance for C-C bond formation |

| Heck Coupling | Pd(0) complex with a bulky N-heterocyclic carbene (NHC) ligand | Functionalized alkenes with neopentyl scaffold | Control regioselectivity in sterically demanding environments |

| Asymmetric Allylic Alkylation | Chiral Pd or Ir complexes | Enantioenriched compounds with quaternary carbon centers | High stereoselectivity in the synthesis of chiral molecules |

| Sonogashira Coupling | Cu(I)/Pd(0) catalysis | Alkynyl-substituted neopentyl structures | Synthesis of rigid, complex architectures |

Investigation of Unprecedented Reactivity Patterns under Extreme Conditions

subjecting 1-Butene, 2-(bromomethyl)-3,3-dimethyl- to extreme conditions like high pressure, high temperature, or supercritical fluids could unlock novel reactivity pathways that are inaccessible under standard laboratory settings. These conditions can provide the energy needed to overcome significant activation barriers, leading to the formation of unique products.

High-pressure chemistry could be utilized to influence reaction outcomes, potentially favoring the formation of more compact or stereochemically distinct products. By altering the transition state geometries, high pressure can steer reactions toward pathways that are not typically observed.

Flash vacuum pyrolysis (FVP), which involves exposing the compound to very high temperatures in a low-pressure environment, could induce unusual molecular rearrangements or fragmentations. The highly reactive species generated under these conditions might lead to the synthesis of exotic and previously unknown molecules.

The use of supercritical fluids, such as supercritical carbon dioxide (scCO₂), as a reaction medium also presents intriguing possibilities. The tunable properties of these fluids could enhance reaction rates and selectivity while simplifying the purification process. The unique solvation effects in supercritical fluids might enable reactions that are not feasible in conventional solvents. A systematic exploration of these extreme conditions could deepen the fundamental understanding of the compound's chemical behavior and expand the toolkit of synthetic chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-Butene, 2-(bromomethyl)-3,3-dimethyl- with high purity?

- Methodological Answer : The bromomethyl group can be introduced via radical bromination or halogenation reagents like N,N’-dibromo-5,5-dimethylhydantoin in acidic conditions, as demonstrated in analogous brominated aromatic compounds . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions. Purification via fractional distillation or column chromatography (hexane/ethyl acetate systems) is recommended, as solvent selectivity impacts yield, as seen in extraction studies of structurally related alkenes .

Q. Which spectroscopic techniques are most reliable for characterizing 1-Butene, 2-(bromomethyl)-3,3-dimethyl-?